molecular formula C12H16ClN3O B1493057 [1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-2-yl]methanol CAS No. 1499922-38-1

[1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-2-yl]methanol

Cat. No. B1493057
CAS RN: 1499922-38-1
M. Wt: 253.73 g/mol
InChI Key: ADPXRBMYZAGVBC-UHFFFAOYSA-N
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Description

“[1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-2-yl]methanol” is a chemical compound with the molecular formula C12H16ClN3O . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, a cyclopropyl group, and a pyrimidinyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Synthesis and Properties

  • Novel Derivatives Synthesis : Novel derivatives of pyrrolidine and pyrimidine were synthesized, demonstrating aromatic properties with a diatropic pi-system and exhibiting more positive reduction potentials compared to cyclohepta[b]pyrimido[5,4-d]pyrrole derivatives (Mitsumoto & Nitta, 2004).

Catalytic Applications

  • Catalytic Fulvene Synthesis : Pyrrolidine-catalyzed condensation of carbonyl compounds with cyclopentadiene in methanol/water mixtures, producing fulvenes in reasonable yields (Coşkun & Erden, 2011).

Biocatalytic Synthesis

  • S-(4-Chlorophenyl)-(pyridin-2-yl) Methanol Synthesis : A biocatalytic approach using recombinant E. coli for synthesizing S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system, achieving high yield and enantiomeric excess (Chen et al., 2021).

Mechanistic Studies

  • Inhibition Mechanism in Methanol Dehydrogenase : Study on the inhibition mechanism of methanol dehydrogenase by cyclopropane-derived inhibitors, revealing insights into the enzyme's interaction with inhibitors (Frank et al., 1989).

Molecular Structure Analysis

  • Co-Crystal Salt Structure Analysis : Investigation of the structure and properties of pyrimethamine-based novel co-crystal salts, revealing insights into hydrogen bonding and molecular stability (Ashfaq et al., 2020).

properties

IUPAC Name

[1-(6-chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c13-10-6-11(15-12(14-10)8-3-4-8)16-5-1-2-9(16)7-17/h6,8-9,17H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPXRBMYZAGVBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC(=NC(=N2)C3CC3)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-2-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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